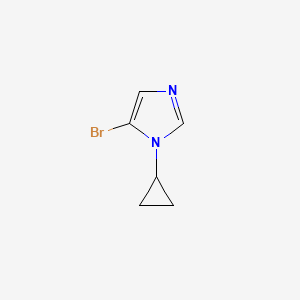

5-Bromo-1-cyclopropyl-1H-imidazole

Descripción

Contextual Significance of Imidazole (B134444) Scaffolds in Chemical Science

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in biological systems and synthetic chemistry. ajrconline.orgbiomedpharmajournal.org Its unique electronic properties, including the ability to act as both a proton donor and acceptor, allow it to engage in various biological interactions, such as hydrogen bonding and π-π stacking. ajrconline.org This versatility is evident in its presence in essential biomolecules like the amino acid histidine, which plays a crucial role in enzyme catalysis. ajrconline.org

In medicinal chemistry, the imidazole scaffold is recognized as a "privileged structure" due to its recurrence in a wide range of pharmacologically active compounds. ajrconline.orgmdpi.com Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ajrconline.orgnih.govtandfonline.com This has led to the development of numerous imidazole-containing drugs, such as the antifungal agents clotrimazole (B1669251) and ketoconazole, and the anticancer drug dacarbazine. ajrconline.orgmdpi.com The structural features of the imidazole ring enable it to bind to various enzymes and receptors, making it a valuable scaffold for designing new drugs with improved efficacy and safety profiles. nih.govtandfonline.com The ongoing research into imidazole derivatives underscores their significant potential in the discovery of novel therapies for a multitude of diseases. ijpsjournal.com

Overview of Brominated and Cyclopropyl (B3062369) Substituted Imidazole Derivatives

The modification of the core imidazole structure with different substituents is a common strategy to modulate its physicochemical properties and biological activity. The introduction of a bromine atom, a halogen, can significantly influence a molecule's lipophilicity and its ability to form halogen bonds, which can enhance binding affinity to biological targets. Brominated imidazoles have been investigated for their potential as antimicrobial and anticancer agents. eijbps.comclinmedkaz.org For instance, studies have shown that certain brominated imidazole derivatives exhibit notable antibacterial and antifungal activity. eijbps.comclinmedkaz.org The synthesis of brominated imidazoles can be achieved through various methods, including direct bromination of the imidazole ring. rsc.org

Current Research Landscape and Future Directions for 5-Bromo-1-cyclopropyl-1H-imidazole

The current research landscape for this compound primarily positions it as a valuable synthetic intermediate. researchgate.netchemicalbook.com Its structure, combining a reactive bromo-substituted imidazole core with a cyclopropyl group, makes it a versatile building block for the synthesis of more complex molecules. A key area of its application is in the preparation of biologically active small molecules. researchgate.net

Future research directions for this compound are likely to continue to capitalize on its utility as a synthetic precursor. The development of efficient and scalable synthetic routes to this compound is an ongoing area of interest, as this would facilitate its broader use in drug discovery programs. acs.orgresearchgate.net Further exploration of its reactivity will likely uncover new synthetic methodologies, allowing for the creation of diverse libraries of novel imidazole derivatives. These new compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. The future of this specific compound is intrinsically linked to the innovative ways chemists will utilize it to construct the next generation of functional molecules.

Scope and Objectives of Research on this Specific Compound

The primary scope of research on this compound is its application in organic synthesis. The main objective is to utilize this compound as a key building block for the preparation of more elaborate and potentially biologically active molecules. researchgate.net Research efforts are focused on developing and optimizing synthetic protocols that employ this compound as a starting material or intermediate. acs.orgchemicalbook.com

A significant objective is the efficient and regioselective synthesis of this compound, as this is crucial for its practical application in multi-step synthetic sequences. acs.orgchemicalbook.com By having reliable access to this compound, researchers can then pursue the synthesis of a variety of target molecules. The ultimate goal is to leverage the unique structural features of this compound—the brominated imidazole and the cyclopropyl group—to construct novel chemical entities with desired properties for applications in fields such as medicinal chemistry and materials science.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1262035-61-9 chemicalbook.com |

| Molecular Formula | C6H7BrN2 chemicalbook.com |

| Molecular Weight | 187.04 g/mol chemicalbook.com |

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZAZVJTMUAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

DFT calculations can elucidate the electronic structure of 5-Bromo-1-cyclopropyl-1H-imidazole, revealing the distribution of electrons and identifying regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface is a key output of these studies. For instance, in related imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring typically exhibit negative electrostatic potential, indicating their role as likely sites for electrophilic attack. Conversely, the hydrogen atoms and the bromine atom often show positive or near-zero potential. The bromine atom, being electronegative, also influences the charge distribution across the molecule.

Table 1: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Charge (a.u.) |

|---|---|

| N1 (imidazole) | -0.45 |

| C2 (imidazole) | 0.25 |

| N3 (imidazole) | -0.50 |

| C4 (imidazole) | 0.15 |

| C5 (imidazole) | -0.10 |

| Br (on C5) | -0.05 |

| C (cyclopropyl) | -0.20 to -0.25 |

| H (imidazole) | 0.10 to 0.15 |

| H (cyclopropyl) | 0.05 to 0.10 |

Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of molecular stability and reactivity. A smaller band gap suggests higher reactivity. In imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO can be distributed across the ring and its substituents.

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Band Gap (LUMO-HOMO) | 5.3 |

Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.

DFT can be employed to model reaction pathways, helping to understand the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and predict the most favorable reaction pathways. This is particularly useful in understanding its synthesis and potential chemical transformations.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While the structure of this compound may appear relatively rigid, molecular dynamics (MD) simulations can provide insights into its conformational flexibility and dynamic behavior over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of different conformations and the study of how the molecule interacts with its environment, such as a solvent. For the cyclopropyl (B3062369) group, these simulations can reveal its rotational dynamics relative to the imidazole ring.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts (¹H and ¹³C). Vibrational frequencies from calculations can be correlated with experimental IR and Raman spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR (ppm) | Imidazole protons: 7.0-8.0, Cyclopropyl protons: 0.5-1.5 |

| ¹³C NMR (ppm) | Imidazole carbons: 110-140, Cyclopropyl carbons: 5-15 |

| UV-Vis (nm) | λmax ≈ 250-280 |

Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. najah.edu By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify key interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing. najah.edu In the case of this compound, Hirshfeld analysis would likely reveal significant interactions involving the bromine atom (Br···H or Br···N contacts) and the nitrogen atoms of the imidazole ring (N···H contacts). najah.edu The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts. scienceopen.com

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Contribution (%) |

|---|---|

| H···H | 40-50 |

| H···Br/Br···H | 15-25 |

| H···N/N···H | 10-20 |

| C···H/H···C | 5-15 |

Note: These are hypothetical values based on trends observed in similar molecules and are for illustrative purposes.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 5-Bromo-1-cyclopropyl-1H-imidazole is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. thieme-connect.de The nitrogen at the 3-position is the most likely site for electrophilic addition, while the carbon atoms of the ring can undergo electrophilic substitution. The presence of the electron-donating cyclopropyl (B3062369) group at the N-1 position and the deactivating, ortho-, para-directing bromine atom at the C-5 position influences the regioselectivity of these reactions. semmelweis.hu

Conversely, nucleophilic substitution reactions on the imidazole ring itself are less common and typically require significant activation. thieme-connect.de However, the bromine atom at the C-5 position provides a reactive handle for such transformations, as will be discussed in subsequent sections.

Functionalization and Derivatization Strategies

The strategic placement of the bromine atom and the cyclopropyl group on the imidazole ring allows for a variety of functionalization and derivatization reactions, making this compound a versatile synthetic intermediate.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl and Heteroaryl Coupling

The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biaryl compounds and involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. researchgate.net In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. researchgate.net The general mechanism involves the oxidative addition of the bromo-imidazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| 5-Bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not Specified | 4-(1,2-Dimethyl-1H-imidazol-4-yl)fluorobenzene | Formation of a C-C bond between the imidazole and an aryl group. thieme-connect.de |

| 2,4-Dibromo-1-methyl-5-nitro-1H-imidazole | (Hetero)arylboronic acids | Not Specified (Microwave heating) | 2,4-Disubstituted 5-nitroimidazole derivatives | Regioselective bis-Suzuki-Miyaura reaction. mdpi.com |

The Sonogashira coupling provides a route to synthesize alkynyl-substituted imidazoles. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. For this compound, this would involve reacting it with a terminal alkyne in the presence of the catalytic system to introduce an alkyne moiety at the C-5 position. A one-pot regioselective Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed, highlighting the versatility of these coupling methods. mdpi.com

Reactions Involving the Bromine Substituent

Beyond cross-coupling, the bromine atom can participate in other nucleophilic substitution reactions. A notable example is the formal nucleophilic substitution of bromocyclopropanes with azoles. acs.org While this specific reaction involves a bromocyclopropane (B120050) rather than a bromoimidazole, it demonstrates a protocol for forming N-cyclopropyl heterocycles, which could be conceptually relevant. acs.org The reaction proceeds through a 1,2-dehydrobromination to form a cyclopropene (B1174273) intermediate, which then undergoes nucleophilic attack by the azole. acs.org

Detailed Mechanistic Studies of Specific Reactions

The mechanisms of the aforementioned cross-coupling reactions have been extensively studied. For the Suzuki-Miyaura reaction, the catalytic cycle is generally accepted to proceed via oxidative addition, transmetalation, and reductive elimination. researchgate.netorganic-chemistry.org Kinetic and mechanistic studies of related reactions, such as the ruthenium-catalyzed C-N bond activation, have employed tools like Hammett plots and isotope effect measurements to elucidate the reaction pathways. marquette.edu For instance, in a deaminative coupling reaction, a strong promotional effect by amine substrates with electron-releasing groups was observed, indicating the development of positive charge in the transition state. marquette.edu

Computational studies, such as those using Density Functional Theory (DFT), have also been employed to investigate reaction mechanisms, for example, in the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives. researchgate.net Such studies can provide insights into transition state geometries and activation energies.

Exploration of this compound as a Building Block in Complex Molecular Synthesis

The versatility of this compound makes it a valuable building block for constructing more complex and biologically active molecules. thieme-connect.de Its structural motif is found in a variety of compounds with diverse therapeutic applications. thieme-connect.de For example, the synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole has been optimized for multikilogram scale production, underscoring its importance as a key intermediate in the pharmaceutical industry. researchgate.netacs.org The synthesis of this related compound was achieved through a copper(I) chloride-mediated protocol. researchgate.net The initial synthesis of this compound itself can be accomplished by the bromination of 1-cyclopropyl-1H-imidazole using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087). chemicalbook.com

Future Perspectives and Research Challenges

Development of Novel and Green Synthetic Methodologies

The current synthesis of 5-Bromo-1-cyclopropyl-1H-imidazole involves the bromination of 1-cyclopropyl-1H-imidazole using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a chlorinated solvent. chemicalbook.com While effective, this approach presents opportunities for the development of more sustainable and environmentally benign synthetic routes. Future research is directed towards "green chemistry" principles, which aim to reduce waste and utilize less hazardous materials.

Key areas of development include:

Catalytic Systems: The exploration of heterogeneous catalysts could facilitate easier product separation and catalyst recycling. researchgate.net

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water or deep eutectic solvents is a significant goal. rsc.org

One-Pot Reactions: Designing multicomponent, one-pot syntheses can improve efficiency by reducing the number of intermediate purification steps, saving time, energy, and materials. researchgate.neteurekaselect.com

Flow Chemistry: Continuous flow reactors offer advantages for safety, consistency, and scalability over traditional batch processes. acs.org

These advancements aim to create more atom-economical and environmentally friendly pathways for producing this compound and related compounds. eurekaselect.com

Integration of Advanced Computational Techniques for Predictive Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of imidazole (B134444) derivatives. nih.gov Techniques such as Density Functional Theory (DFT) and molecular docking are becoming indispensable in modern chemical research. researchgate.nettandfonline.com

For this compound, computational approaches can be applied to:

Predict Reactivity: DFT calculations can predict the molecule's electronic structure, helping to identify the most reactive sites for further functionalization. tandfonline.comnih.gov This allows chemists to design reactions with greater precision.

Design Novel Derivatives: By simulating the interaction of imidazole derivatives with biological targets like proteins and enzymes, researchers can rationally design new molecules with enhanced therapeutic potential. nih.govmdpi.com This predictive capability can significantly reduce the time and cost associated with traditional trial-and-error drug discovery.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and energy barriers of chemical reactions, aiding in the optimization of synthetic conditions. rsc.orgacs.org

The synergy between computational prediction and experimental validation is crucial for the efficient development of new functional molecules based on the this compound scaffold.

Addressing Regioselectivity and Scalability in Synthesis

Two of the most significant practical challenges in synthetic organic chemistry are controlling regioselectivity and ensuring scalability.

Regioselectivity: The synthesis of substituted imidazoles often yields a mixture of isomers, which can be difficult and costly to separate. thieme-connect.de Developing synthetic methods that provide complete regioselectivity is a primary goal. tandfonline.comacs.orgrsc.org This involves the careful choice of starting materials, catalysts, and reaction conditions to direct the formation of the desired product, such as this compound, exclusively. tandfonline.com

Scalability: A synthetic route that is successful on a laboratory scale may not be viable for large-scale industrial production. acs.org Challenges in scalability include managing reaction heat, ensuring efficient mixing, and handling potentially hazardous reagents in large quantities. The development of robust and scalable processes, such as the multikilogram synthesis reported for the related compound 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, is essential for the commercial viability of any resulting products. acs.orgacs.org The use of continuous flow reactors is a promising strategy for overcoming many of the challenges associated with scaling up chemical production. acs.orgfigshare.com

Interdisciplinary Research Synergies and Innovation

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. nih.govbiolmolchem.com The unique combination of a bromine atom (a versatile handle for cross-coupling reactions) and a cyclopropyl (B3062369) group (which can enhance metabolic stability and binding affinity) makes this compound a valuable building block for creating diverse molecular architectures.

Future innovation will be driven by collaborations across various scientific disciplines:

Medicinal Chemistry: Synthetic chemists can collaborate with biologists and pharmacologists to design and synthesize novel imidazole derivatives as potential treatments for a range of diseases. nih.gov

Materials Science: The electronic properties of the imidazole ring suggest potential applications in the development of new functional materials, such as ionic liquids or organic electronics. acs.org

Chemical Biology: Probes based on the this compound structure could be developed to study biological processes and identify new drug targets.

Such interdisciplinary synergies are essential for translating fundamental chemical research into practical applications that can benefit society.

Identification of New Mechanistic Pathways in Chemical and Biological Systems

A deep understanding of reaction mechanisms is fundamental to advancing chemical synthesis and understanding biological activity. For this compound, future research will focus on elucidating the intricate details of both its formation and its interactions within biological systems.

Synthetic Mechanisms: Investigating the step-by-step pathway of existing and novel synthetic routes can lead to significant process improvements. nih.gov For instance, understanding whether a reaction proceeds through a radical, ionic, or pericyclic mechanism allows chemists to optimize conditions for yield and selectivity. rsc.orgacs.org Quantum-chemical calculations are playing an increasingly important role in unraveling complex mechanistic pathways. acs.org

Biological Mechanisms: If derivatives of this compound show biological activity, it is crucial to identify their mechanism of action. Determining the specific molecular targets (e.g., enzymes, receptors) and the downstream effects of this interaction is a key aspect of drug development. This knowledge enables the optimization of drug candidates to maximize efficacy and minimize side effects.

The pursuit of new mechanistic insights will continue to be a driving force for innovation in the chemistry and biology of imidazole compounds.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑↑ (70%→85%) |

| Base (NaH vs. K₂CO₃) | NaH (anhydrous) | ↑ Regioselectivity |

| Solvent (DMF vs. THF) | DMF | ↑ Reaction Rate |

Q. Table 2. Spectroscopic Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| δ 0.5–1.5 ppm (cyclopropyl CH₂) | N1-substitution | |

| δ 120–125 ppm (C5-Br) | Bromine confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.